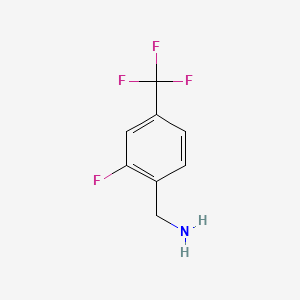

2-Fluoro-4-(trifluoromethyl)benzylamine

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern medicinal and materials chemistry. tandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional chemical and thermal stability to fluorinated compounds. mdpi.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties, acidity, basicity, and dipole moment of a molecule. tandfonline.com

In pharmaceutical development, fluorination is a key tool for enhancing a drug candidate's profile. mdpi.com Replacing a hydrogen atom with fluorine at a site prone to metabolic attack can block enzymatic degradation, thereby improving the metabolic stability and increasing the half-life of a drug. tandfonline.com Furthermore, the introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can increase a molecule's lipophilicity. mdpi.com This modification can enhance its ability to permeate biological membranes, potentially leading to improved bioavailability. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. mdpi.com The unique properties conferred by fluorine have made organofluorine compounds integral to the development of anticancer agents, antibiotics, pesticides, and advanced polymers. ossila.com

Contextualizing 2-Fluoro-4-(trifluoromethyl)benzylamine within Aromatic Amines and Fluorinated Building Blocks

This compound belongs to two important classes of chemical compounds: aromatic amines and fluorinated building blocks. As a benzylamine (B48309) derivative, it features a primary amine group (-NH2) attached to a methylene (B1212753) bridge (-CH2-), which is in turn bonded to a benzene (B151609) ring. This amine group serves as a versatile chemical handle for a wide range of synthetic transformations.

Simultaneously, the compound is a quintessential fluorinated building block. ossila.comfluorochem.co.uk These are foundational molecules that chemists use to introduce fluorine atoms or fluorinated moieties into larger, more complex structures. nih.gov The structure of this compound is distinguished by two key substitutions on the aromatic ring: a fluorine atom at the second position and a trifluoromethyl group at the fourth position. The trifluoromethyl group is a potent electron-withdrawing group and is known to enhance metabolic stability and binding affinity in bioactive molecules. mdpi.com This specific arrangement of functional groups makes this compound a valuable and specialized reagent for synthetic chemistry.

Table 1: Physicochemical Properties of this compound This table is generated based on available chemical data for the specified compound.

| Property | Value |

|---|---|

| CAS Number | 239087-05-9 |

| Molecular Formula | C₈H₇F₄N |

| Molecular Weight | 193.14 g/mol |

| Structure | A benzylamine core with a fluorine atom at the C2 position and a trifluoromethyl group at the C4 position of the benzene ring. |

Overview of Research Trajectories for this compound

The primary research application for this compound is its use as a specialized building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The combination of a reactive amine group with the unique physicochemical properties imparted by the fluoro- and trifluoromethyl-substituted phenyl ring makes it an attractive starting material for creating novel compounds.

While extensive, specific research detailing the end products derived solely from this compound is not broadly published, the research trajectories can be inferred from the well-documented applications of its structural isomers. For instance, the related compound 4-Fluoro-2-(trifluoromethyl)benzylamine is utilized in the preparation of heterocyclic-substituted amide derivatives that act as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are investigated for their therapeutic potential. chemicalbook.comchemdad.com Similarly, other fluorinated benzylamines serve as key intermediates in the synthesis of drugs targeting neurological disorders and in the formulation of high-efficacy pesticides. chemimpex.com

Given these precedents, the research trajectory for this compound is logically directed toward medicinal chemistry and crop science. Its role is to serve as a key intermediate for introducing the 2-fluoro-4-(trifluoromethyl)benzyl moiety into new chemical entities. Researchers in drug discovery and agrochemical development utilize such building blocks to systematically modify lead compounds, aiming to enhance biological activity, improve metabolic stability, and optimize pharmacokinetic properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBAGAVFDZXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372147 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-05-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Trifluoromethyl Benzylamine

Direct Synthesis Approaches

Direct synthesis approaches typically involve the construction of the target molecule from precursors that already contain the substituted benzene (B151609) ring. These methods focus on the chemical transformation of a functional group into the desired aminomethyl group.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of fluorine atoms at a specific position on an aromatic ring. In the context of synthesizing ortho-fluorobenzylamines, this strategy involves using a directing group to guide the palladium catalyst to the C-H bond adjacent to the substituent. nih.gov

A common approach employs an easily accessible directing group, such as an oxalyl amide, attached to the benzylic amine. nih.gov With a catalyst like palladium acetate (B1210297) (Pd(OAc)2) and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), the C-H bond at the ortho position can be selectively fluorinated. nih.gov Another catalytic system utilizes Pd(OTf)2•2H2O, which has been reported for the ortho-fluorination of triflamide-protected benzylamines. researchgate.net The reaction conditions, including the choice of solvent and additives, are crucial for achieving high yields and selectivity. nih.govnih.gov This method is highly valued for its ability to introduce the fluorine atom late in the synthetic sequence, offering flexibility in molecular design.

Table 1: Representative Conditions for Palladium-Catalyzed Ortho-Fluorination

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Palladium Acetate (Pd(OAc)2) | Facilitates C-H bond activation |

| Directing Group | Oxalyl Amide | Positions the catalyst for ortho-fluorination |

| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | Provides the electrophilic fluorine ("F+") atom |

| Solvent | t-Amyl-OH | Reaction medium |

A well-established and widely used method for the synthesis of benzylamines is the chemical reduction of the corresponding benzonitrile (B105546). This pathway is highly effective for producing 2-Fluoro-4-(trifluoromethyl)benzylamine from its nitrile precursor, 2-Fluoro-4-(trifluoromethyl)benzonitrile. The conversion of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂) can be achieved using several reducing agents.

Catalytic hydrogenation is a common industrial method, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com This process is often favored for its high yield and the clean nature of the reaction, as the only byproduct is excess hydrogen. Alternative reduction methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, which are highly effective but require careful handling due to their reactivity. A patent for a similar compound describes using palladium on carbon with hydrogen for the reduction of a cyano group to a benzylamine (B48309), highlighting the industrial relevance of this approach. google.com

Another fundamental route to this compound begins with the corresponding benzyl (B1604629) chloride, 2-Fluoro-4-(trifluoromethyl)benzyl chloride. This intermediate can be converted to the final amine through various nucleophilic substitution reactions where the chlorine atom is displaced by a nitrogen-containing group.

Common methods include:

Direct Amination: Reaction with ammonia, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines.

Gabriel Synthesis: This classic method involves reacting the benzyl chloride with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Delepine Reaction: This involves reacting the benzyl chloride with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to yield the primary amine. A patent details a similar transformation for a related fluorinated benzylamine. google.com

Azide (B81097) Reduction: A two-step process where the benzyl chloride is first converted to a benzyl azide using sodium azide (NaN₃), followed by reduction of the azide to the amine using reagents like LiAlH₄ or catalytic hydrogenation.

Table 2: Comparison of Amination Methods from Benzyl Chloride

| Method | Key Reagents | Advantages |

|---|---|---|

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Cleanly produces primary amines, avoids over-alkylation. |

| Delepine Reaction | Hexamethylenetetramine, Acid | One-pot procedure after initial salt formation. google.com |

| Azide Reduction | Sodium Azide, Reducing Agent (e.g., LiAlH₄) | Often provides high yields and is a reliable method. |

Advanced Synthetic Pathways and Yield Optimization

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. rsc.org In the synthesis of this compound, these principles can be applied in several ways:

Catalysis: Utilizing catalytic methods, such as the palladium-catalyzed fluorination or catalytic hydrogenation of nitriles, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled, reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of a nitrile to an amine, for example, has excellent atom economy.

Safer Solvents and Reagents: Selecting solvents with lower environmental impact and replacing hazardous reagents with safer alternatives. For example, exploring enzymatic reductions or transfer hydrogenation could provide a greener alternative to reactive metal hydrides like LiAlH₄.

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.

The development of fluorinating agents that are safer and more efficient is a key area of green chemistry research, as traditional sources of fluorine can involve hazardous materials like anhydrous hydrogen fluoride. rsc.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the placement of substituents on the benzene ring, a concept known as regioselectivity. Since the final molecule is achiral, stereoselectivity is not a primary concern for the target compound itself, but it can be relevant in the synthesis of chiral derivatives.

The dominant strategy to achieve the desired 1,2,4-substitution pattern is to begin with a precursor that already contains the fluoro and trifluoromethyl groups in the correct positions. This approach simplifies the synthesis by focusing on the transformation of a functional group into the final aminomethyl group, thereby ensuring high regiochemical fidelity. A common and direct precursor for this synthesis is 4-Fluoro-2-(trifluoromethyl)benzonitrile. chemdad.com The synthesis then proceeds via the reduction of the nitrile group to the primary amine.

Alternative regioselective methods could involve the direct fluorination of a 4-(trifluoromethyl)benzyl precursor. Such reactions often rely on directing groups to control the position of the incoming fluorine atom, a strategy heavily employed in modern transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net For instance, a suitable directing group attached to the benzylic position could guide the fluorination to the ortho position (C2) on the ring.

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both Lewis acid and transition metal catalysts play significant roles in key transformations, such as fluorination and the formation of the amine functional group.

Role of Lewis Acid Catalysts

Lewis acid catalysts are frequently employed to activate substrates and facilitate key bond-forming reactions. While specific protocols detailing Lewis acid use for the final conversion to this compound are proprietary, their potential roles can be inferred from established chemical principles. For instance, in the synthesis of chiral α-fluoroalkyl amines, the choice of Lewis acid catalyst can direct the regio- and diastereoselective addition of nucleophiles to fluorinated sulfinylimines. rsc.org

In the context of synthesizing the target compound from its corresponding aldehyde via reductive amination, a Lewis acid could activate the carbonyl group towards imine formation. Similarly, in the reduction of a nitrile precursor, a Lewis acid could coordinate to the nitrogen atom, enhancing the electrophilicity of the nitrile carbon and facilitating hydride attack. Lewis acids like Zinc Bromide (ZnBr₂) or Ferric Chloride (FeCl₃) have been shown to catalyze the oxidation of benzylamines to amides, demonstrating their utility in transformations involving the benzylic position. rsc.orgresearchgate.net Furthermore, Lewis base catalysis can be used to generate amine-HF reagents for the hydrofluorination of aziridines, producing β-fluoroamines, showcasing the broader role of acid/base catalysis in C-F bond formation. ucla.edusemanticscholar.org

Transition Metal Catalysis in Fluorination Reactions

Transition metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds, a traditionally challenging transformation. researchgate.netbeilstein-journals.org These methods offer pathways to synthesize fluorinated aromatics with high regioselectivity, which is crucial for preparing the precursors to this compound.

Palladium-catalyzed reactions are particularly prominent. The use of directing groups allows for the selective fluorination of C-H bonds. nih.gov For example, a phenylpyridine derivative can be fluorinated at the ortho position in the presence of a palladium catalyst like Pd(OAc)₂. researchgate.net This strategy could theoretically be applied to a 4-(trifluoromethyl)benzyl derivative to introduce the fluorine atom at the C2 position. The mechanism often involves the formation of a palladacycle intermediate, which is then oxidized by an electrophilic fluorine source like Selectfluor® to generate a Pd(IV)-F complex, followed by reductive elimination to form the C-F bond. beilstein-journals.org

Copper and silver catalysts also play a role in fluorination reactions. nih.gov Copper-mediated aryl fluorination can be achieved using sources like CuF₂ at high temperatures or through copper-catalyzed reactions assisted by directing groups under milder conditions. nih.govbeilstein-journals.org Silver-catalyzed electrophilic fluorination of aryl stannanes and arylboronic acids provides another route to fluorinated arenes. nih.govresearchgate.net These transition metal-catalyzed methods represent advanced strategies for constructing the specifically substituted aromatic ring required for this compound synthesis.

Purity and Scalability of Synthetic Methods

The viability of a synthetic route for industrial application depends on its ability to produce the target compound with high purity in large quantities. Methods starting from readily available, pre-functionalized precursors like 4-Fluoro-2-trifluoromethylbenzonitrile are generally favored for scalability. chemdad.com The reduction of a nitrile to an amine is a well-established and high-yielding industrial process.

Patents for structurally similar compounds provide insight into the scalability and purity achievable for fluorinated aromatic compounds. For instance, a synthetic method for 2-trifluoromethyl benzamide (B126) reports a total yield of over 67% and a product purity exceeding 97%, demonstrating that high-purity fluorinated intermediates can be produced efficiently. google.com Another patent for the preparation of 2,4,6-trifluoro-benzylamine highlights that the reaction conditions are mild and the technology is simple and suitable for industrialization, yielding a product with high purity and stable quality. google.com Commercially available this compound is often supplied at high purity levels, as shown in the table below.

| Supplier/Source | Reported Purity |

|---|---|

| Commercial Supplier 1 | 99%+ |

| Commercial Supplier 2 | 97% |

These data indicate that the established synthetic routes are robust and capable of producing this compound on a large scale while meeting the stringent purity requirements for its use as a chemical intermediate.

Reactivity and Derivatization of 2 Fluoro 4 Trifluoromethyl Benzylamine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH₂) is the most reactive site for nucleophilic attack, readily participating in a variety of bond-forming reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

N-Alkylation Reactions

The lone pair of electrons on the nitrogen atom makes 2-Fluoro-4-(trifluoromethyl)benzylamine a competent nucleophile for N-alkylation reactions with alkyl halides or other suitable electrophiles. This reaction introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and stoichiometry. While this is a standard transformation for primary amines, specific documented examples for this compound are not prevalent in broadly indexed chemical literature. The general transformation proceeds as follows:

General Reaction Scheme for N-Alkylation

Acylation and Amidation Reactions

The amine moiety readily undergoes acylation when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often requiring an activating agent) to form stable amide bonds. This is one of the most common derivatizations for primary amines. For instance, heterocyclic benzylamines can be reacted with trifluoroacetic anhydride (B1165640) (TFAA) to furnish the corresponding N-trifluoroacetamides. organic-chemistry.org This process involves the nucleophilic attack of the amine onto the carbonyl carbon of the anhydride, followed by elimination of a trifluoroacetate (B77799) leaving group. Such reactions are pivotal in synthesizing precursors for various biologically active molecules and heterocyclic systems. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (R-COCl) | N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]amide | Acylation |

| This compound | Carboxylic Anhydride (RCO)₂O | N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]amide | Acylation |

| This compound | Carboxylic Acid (R-COOH) + Activator | N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]amide | Amidation |

This interactive table summarizes common acylation and amidation reactions.

Condensation Reactions Forming Imines and Schiff Bases

This compound undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N). The reaction is often catalyzed by acid and may require removal of water to drive the equilibrium toward the product. The synthesis of fluorinated imines is a subject of interest, and methods using solid acid catalysts or mechanochemical grinding have been developed to improve efficiency and yield. nih.gov For example, the condensation of various α,α,α-trifluoromethylketones with primary amines has been shown to produce the corresponding trifluoromethyl-imines in good to excellent yields. nist.gov

| Amine Reactant | Carbonyl Reactant | Catalyst (Typical) | Product Type |

| This compound | Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Imine (Aldimine) |

| This compound | Ketone (R₂C=O) | Acid (e.g., p-TsOH) | Imine (Ketimine) |

This interactive table outlines the formation of imines from this compound.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is complex due to the competing directing effects of the three substituents.

-CH₂NH₂ (Aminomethyl group): This group is generally considered an activating, ortho, para-director due to the electron-donating nature of the benzylamine (B48309) moiety. However, under the strongly acidic conditions often used for EAS (e.g., nitration), the amine group becomes protonated to -CH₂NH₃⁺, which is a strongly deactivating, meta-director.

-F (Fluoro group): The fluorine atom is a deactivating substituent due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance (+R effect). ekb.eg

-CF₃ (Trifluoromethyl group): This is a powerful deactivating group due to its very strong inductive electron-withdrawing effect, and it acts as a meta-director. ekb.eg

The regiochemical outcome of an EAS reaction depends on the specific reaction conditions. Under strongly acidic nitration conditions (HNO₃/H₂SO₄), where the amine is protonated, the directing effects are dominated by the deactivating -CH₂NH₃⁺ (directing meta to itself, i.e., to positions 3 and 5), the deactivating -CF₃ (directing meta to itself, i.e., to positions 3 and 5), and the deactivating -F (directing ortho, para to itself, i.e., to positions 3 and 5). In this scenario, all three groups direct incoming electrophiles to the 3 and 5 positions. Therefore, substitution is strongly favored at these positions, leading primarily to the formation of 2-Fluoro-5-nitro-4-(trifluoromethyl)benzylamine and 2-Fluoro-3-nitro-4-(trifluoromethyl)benzylamine.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under common organic synthesis conditions. The carbon-fluorine bond is exceptionally strong, making transformations of the -CF₃ group challenging. However, advanced synthetic methods have been developed for the selective functionalization of C-F bonds. For instance, reductive defluorinative functionalization can convert a trifluoromethyl group into a difluoromethyl motif, although this requires specific reagents and conditions, such as visible light photoredox catalysis. openmedicinalchemistryjournal.com While such transformations are possible, they are not routine and would likely require harsh conditions that may not be compatible with the rest of the this compound molecule.

Formation of Heterocyclic Compounds Incorporating this compound Derivatives

The reactivity of the amine group makes this compound and its derivatives valuable precursors for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. rsc.orgnih.govnih.govlew.ro

One notable application is in the synthesis of fused N-heterocycles. For example, heterocyclic benzylamines can react with trifluoroacetic anhydride (TFAA) in a process that involves initial N-acylation followed by a dehydrative cyclization to yield trifluoromethylated imidazo-fused heterocycles, such as imidazo[1,5-a]pyridines. organic-chemistry.org This type of reaction provides a direct route to complex fluorinated ring systems from relatively simple starting materials. organic-chemistry.org The general strategy often involves constructing a second ring onto the benzylamine framework, utilizing the nitrogen atom as a key nucleophilic point for cyclization. For instance, derivatives of this compound could be envisioned as precursors for quinazoline (B50416) synthesis, a common heterocyclic core in pharmaceuticals. openmedicinalchemistryjournal.comrsc.org This would typically involve reaction with a suitable two-carbon unit to form the second ring. openmedicinalchemistryjournal.comrsc.org

| Precursor Class | Reagent/Reaction Type | Heterocyclic Product Class |

| Benzylamine Derivative | Condensation-Cyclization | Quinazolines |

| Heterocyclic Benzylamine | Acylation-Dehydrative Cyclization (e.g., with TFAA) | Imidazo-fused N-heterocycles |

| Benzylamine Derivative | Reaction with Triphosgene | 3-Substituted Imidazo[1,5-a]pyridines |

This interactive table shows examples of heterocyclic systems synthesized from benzylamine precursors.

Structure-Activity Relationship (SAR) Studies in Derivatization

The derivatization of this compound is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of bioactive molecules. Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have provided critical insights into the role of the 2-fluoro-4-(trifluoromethyl)phenyl moiety in ligand-target interactions.

One of the most detailed SAR explorations of this scaffold comes from the development of inhibitors for the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, a target in cancer therapy. In these studies, the this compound group was incorporated as a key component of N-benzyl-2-phenylpyrimidin-4-amine derivatives. The systematic modification of the substitution pattern on the benzyl (B1604629) ring revealed important determinants for inhibitory potency.

Initial findings demonstrated that a benzylamine moiety was crucial for activity. Further investigation focused on the impact of halogen and trifluoromethyl substitutions on the phenyl ring. The placement of the fluoro and trifluoromethyl groups, as in the parent this compound, was found to be highly influential.

Detailed SAR analysis revealed the following key points:

Fluorine Position: The position of the fluorine atom is critical for inhibitory activity. Derivatives with fluorine at the 2-position of the benzyl ring generally exhibit higher potency. Shifting the fluorine to the 3-position or removing it often leads to a significant decrease in activity.

Trifluoromethyl Group: The trifluoromethyl (CF3) group at the 4-position is a major contributor to the potency of these inhibitors. Its strong electron-withdrawing nature and lipophilicity are thought to enhance binding affinity. The combination of a 2-fluoro and a 4-trifluoromethyl group often results in optimal activity.

Alternative Substitutions: Replacing the 4-trifluoromethyl group with other substituents, such as a chlorine atom, has been shown to be detrimental to the inhibitory activity. This underscores the specific role of the CF3 group in the interaction with the biological target.

The table below summarizes the structure-activity relationships for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, highlighting the impact of substitutions on the benzylamine ring on their ability to inhibit the USP1/UAF1 complex.

| Compound | Benzylamine Substitution | IC50 (nM) for USP1/UAF1 Inhibition |

| Derivative A | 2-Fluoro-4-(trifluoromethyl) | 50 |

| Derivative B | 2-Fluoro-5-(trifluoromethyl) | 120 |

| Derivative C | 2,4-Difluoro | >1000 |

| Derivative D | 4-(Trifluoromethyl) | 250 |

| Derivative E | 2-Fluoro-4-chloro | 800 |

This interactive table is based on data from studies on USP1/UAF1 inhibitors and illustrates the sensitivity of the target to the substitution pattern on the benzylamine moiety.

These findings collectively indicate that the specific arrangement of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzylamine ring is a highly favorable motif for achieving potent inhibition of specific biological targets like USP1/UAF1. The electronic and steric properties conferred by this substitution pattern appear to be crucial for establishing effective molecular interactions within the binding site. Further derivatization efforts often maintain this core structure while modifying other parts of the molecule to fine-tune activity and pharmacokinetic profiles.

Applications in Medicinal Chemistry and Pharmaceutical Development

2-Fluoro-4-(trifluoromethyl)benzylamine as a Pharmaceutical Intermediate

This compound is a valued building block in organic synthesis, providing a reactive amine group for further chemical modification and a fluorinated aromatic ring that imparts unique properties to the final molecule. smolecule.com Its utility is demonstrated across various therapeutic areas where derivatives have shown potential in treating cancer, neurological disorders, and infectious diseases. smolecule.com

The pursuit of novel and more effective cancer therapies has led researchers to explore derivatives of this compound. The compound is a key intermediate in synthesizing molecules that can inhibit cancer cell proliferation by targeting specific cellular pathways. smolecule.com

One area of investigation involves the development of innovative platinum(IV) complexes. smolecule.com Platinum-based drugs are a cornerstone of chemotherapy, and creating new complexes is a strategy to overcome resistance and reduce side effects. The incorporation of ligands derived from this compound aims to modulate the pharmacological properties of these potential anticancer agents.

Furthermore, research into immunotherapy has utilized benzylamine (B48309) derivatives in the design of small molecule inhibitors of the Programmed death-ligand 1 (PD-L1). A recent study detailed the synthesis of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives that function as PD-1/PD-L1 inhibitors. One notable compound from this series, HD10, demonstrated a strong ability to block the PD-1/PD-L1 interaction with an IC₅₀ value of 3.1 nM and showed significant tumor growth suppression in a humanized mouse model. nih.govresearchgate.net

Table 1: Research on Antitumor Agents Derived from Benzylamine Intermediates

| Therapeutic Target | Compound Series | Key Findings |

| General Anticancer | Platinum(IV) Complexes | Explored for potential anticancer properties by leveraging the unique structural features of the benzylamine ligand. smolecule.com |

| PD-1/PD-L1 Immune Checkpoint | 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives | Compound HD10 strongly blocked the PD-1/PD-L1 interaction (IC₅₀ = 3.1 nM) and inhibited tumor growth in vivo. nih.govresearchgate.net |

The physicochemical properties of this compound make it an attractive starting point for drugs targeting the central nervous system (CNS). The presence of fluorine atoms can increase a molecule's lipophilicity, a key factor in its ability to penetrate the blood-brain barrier. This has led to its investigation as an intermediate for compounds aimed at treating neurodegenerative disorders. smolecule.com While specific therapies developed directly from this compound are not extensively documented in the provided literature, its isomers and related structures are actively used in this field of research. For instance, the isomeric compound 4-(Trifluoromethyl)benzylamine is noted as a key intermediate in the development of drugs for neurological disorders. jelsciences.com

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Fluorinated compounds are of particular interest in this area. While direct synthesis of anti-inflammatory drugs using this compound is not explicitly detailed in the available research, related structures are utilized. For example, derivatives of 2-(2-fluoro-4-biphenylyl) propionic acid have been synthesized and tested, with several showing very good anti-inflammatory activity in animal models with minimal ulcerogenic effects. nih.gov The synthesis of various trifluoromethyl-containing molecules has been shown to yield compounds with significant anti-inflammatory properties, suggesting the utility of the trifluoromethylphenyl motif in this therapeutic area. jelsciences.com

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Compounds structurally similar to this compound have shown promise, exhibiting antimicrobial properties against both fungi and Gram-positive bacteria. smolecule.com The trifluoromethyl group is a common feature in modern antibacterial drug design. Researchers have synthesized novel N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings underscore the potential of using this compound as a scaffold to create new and effective antimicrobial and antibacterial drugs.

The management of pain, particularly chronic pain, remains a significant clinical challenge. Research into novel analgesics has explored various chemical scaffolds, including those containing fluorine. The synthesis of stereoisomers of cis-fluoro-ohmefentanyl, a potent opioid analgesic, highlights the dramatic effect that stereochemistry and fluorine substitution can have on analgesic activity. nih.gov In other research, derivatives of 2,3,4,5-tetrahydro smolecule.comnih.govdiazepino[1,2-a]benzimidazole containing a 4-fluorophenyl substituent were found to have significant analgesic effects in mice. mdpi.com These studies showcase the potential of incorporating fluorinated benzylamine-like structures into the design of new pain-relieving medications.

Targeting specific enzymes is a fundamental strategy in modern drug discovery. This compound and its isomers serve as intermediates in the synthesis of potent and selective enzyme inhibitors.

Carbonic Anhydrase II (CAII) Inhibitors: Carbonic anhydrases are a family of enzymes involved in numerous physiological processes. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and antiepileptics. The sulfonamide group is a classic zinc-binding group found in most carbonic anhydrase inhibitors. While a direct synthesis using this compound was not identified, the synthesis of various 4-(guanidino)benzenesulfonamides as selective CA inhibitors is well-established, indicating a clear synthetic pathway where the benzylamine could be incorporated to create novel inhibitor structures. nih.govnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Inhibitors: The TRPV1 channel is a key player in pain and inflammation pathways, making it an attractive target for new analgesic drugs. Research has focused on developing potent TRPV1 antagonists. One study investigated a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides for their ability to antagonize the human TRPV1 (hTRPV1) channel. researchgate.net This work demonstrates the direct application of trifluoromethyl-substituted benzylamine derivatives in the creation of specific enzyme inhibitors for pain therapy.

Table 2: Application of Benzylamine Derivatives in Enzyme Inhibitor Synthesis

| Enzyme Target | Application / Compound Class | Relevance of Fluorinated Benzylamine Moiety |

| Carbonic Anhydrase II (CAII) | Synthesis of sulfonamide-based inhibitors | The benzylamine group provides a scaffold for attaching the necessary sulfonamide pharmacophore to interact with the enzyme's active site. nih.govnih.gov |

| TRPV1 | Synthesis of C-region antagonists | The 4-(trifluoromethyl)benzyl group is a key component of the "C-region" of the antagonist, contributing to its binding and inhibitory activity. researchgate.net |

Intermediate in Gonadotropin-Releasing Hormone Receptor Antagonists (e.g., Elagolix)

While this compound is a key fluorinated benzylamine intermediate, it is its isomer, 2-Fluoro-6-(trifluoromethyl)benzylamine , that is specifically utilized as a starting material in the synthesis of Elagolix. researchgate.netnih.gov Elagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, approved for the treatment of endometriosis-associated pain. researchgate.netnih.govchemicalbook.comnih.govgoogle.comnewdrugapprovals.org

The synthesis of Elagolix involves reducing the corresponding benzonitrile (B105546) to yield 2-fluoro-6-(trifluoromethyl)benzylamine. researchgate.net This amine is then used to construct the core pyrimidine-dione ring structure of the final drug molecule. nih.gov The inclusion of the 2-fluoro-6-(trifluoromethyl)benzyl group was a result of structure-activity relationship studies which found that the trifluoromethyl (CF3) substituent, in particular, enhanced the binding affinity and antagonistic effect of the molecule on the human GnRH receptor. researchgate.net This highlights the critical role of specifically substituted fluorinated benzylamines as foundational synthons in the development of complex, targeted therapies like GnRH receptor antagonists.

Impact of Fluorine Substitution on Drug Properties

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's therapeutic profile. The presence of both a fluorine atom and a trifluoromethyl group in this compound and its derivatives imparts several beneficial properties. tandfonline.comresearchgate.net Judicious placement of fluorine can productively influence a molecule's conformation, pKa, potency, membrane permeability, and metabolic pathways. researchgate.netresearchgate.net

Influence on Metabolic Stability and Bioavailability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.comresearchgate.net Many drug candidates are metabolized by cytochrome P450 enzymes in the liver, often through the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. nih.gov By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can block these "metabolic soft spots," preventing or slowing down the breakdown of the drug. nih.gov This increased metabolic stability often leads to a longer drug half-life and improved bioavailability. researchgate.netnih.gov The introduction of fluorine can also alter the electronic properties of adjacent atoms, further interfering with oxidative metabolic processes and enhancing stability. researchgate.net

| Property | Effect of Substituting H with F or CF₃ | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Increases due to high C-F bond strength | Longer drug half-life, improved bioavailability researchgate.netnih.gov |

| Lipophilicity (logP) | Generally increases | Enhanced membrane permeability and cell penetration benthamscience.commdpi.com |

| Binding Affinity | Can be significantly enhanced | Increased drug potency and selectivity tandfonline.comacs.org |

| pKa | Can be modulated (e.g., lowers pKa of nearby amines) | Altered solubility and absorption characteristics researchgate.net |

Enhancement of Enzyme/Receptor Binding Affinity

The introduction of fluorine can significantly improve the binding affinity of a drug to its target enzyme or receptor. tandfonline.com This enhancement can occur through several mechanisms. Fluorine's high electronegativity can create favorable electrostatic interactions with residues in the protein's active site. acs.orgbrandeis.edu These can include dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions. acs.orgbrandeis.edu Furthermore, fluorinated groups can participate in forming non-canonical hydrogen bonds. The increased hydrophobicity of fluorinated moieties can also strengthen the binding within hydrophobic pockets of a protein. mdpi.com Studies on inhibitors for the enzyme carbonic anhydrase II, for instance, have demonstrated that strategically replacing hydrogens with fluorines on a benzylamine scaffold can enhance weakly polar interactions with active site residues, leading to tighter binding. acs.orgbrandeis.edu

Mechanistic Investigations of Biological Activity of Derivatives

To understand how new chemical entities exert their effects, researchers conduct mechanistic studies. For compounds derived from this compound, this involves investigating how they interact with biological targets at a molecular level, often through enzyme inhibition studies.

Receptor Binding Mechanisms

The strategic incorporation of fluorine and trifluoromethyl groups in the this compound structure significantly influences its interaction with biological receptors. The high electronegativity of the fluorine atom can lead to favorable electrostatic interactions with receptor surfaces, enhancing binding affinity and selectivity.

While direct binding data for this compound across a wide range of receptors is not extensively documented in publicly available literature, studies on structurally similar fluorinated phenylethylamines provide valuable insights. For instance, research on derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine has demonstrated their affinity for dopamine (B1211576) receptors. nih.gov In these analogs, the fluorine atom, as a bioisosteric replacement for a hydroxyl group, modulates the electronic properties of the molecule, thereby affecting its binding to D1 and D2 dopamine receptor subtypes. nih.gov N-substituted derivatives of these fluorinated compounds showed decreased affinity for D1 binding sites but a significant increase in affinity for D2 binding sites, with some analogs displaying high selectivity for the D2 receptor. nih.gov This suggests that the this compound scaffold can be similarly derivatized to achieve specific receptor interactions, driven by the electronic and steric properties of the fluorine and trifluoromethyl substituents.

The table below illustrates the dopamine receptor binding affinities of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which serve as a model for understanding the potential receptor interactions of compounds derived from this compound.

Table 1: Dopamine Receptor Affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine Derivatives

| Compound | Substitution on Amino Group | D-1 Binding Affinity (Ki, nM) | D-2 Binding Affinity (Ki, nM) |

|---|---|---|---|

| Derivative 1 | None | ~2x less than Dopamine | ~2x less than Dopamine |

| Derivative 2 | Ethyl | Decreased | Greatly Enhanced |

| Derivative 3 | n-Propyl | Decreased | Greatly Enhanced |

| Derivative 4 | 2-Phenylethyl | Decreased | Greatly Enhanced |

Data extrapolated from studies on related fluorinated phenylethylamines. nih.gov

Cellular Pathway Modulation (e.g., Caspase Activation)

The modulation of cellular pathways is a cornerstone of modern therapeutics, and compounds derived from this compound have been investigated for their potential to influence key signaling cascades, including those involved in apoptosis, or programmed cell death. A critical family of proteases in the apoptotic pathway is the caspases.

The activation of caspases can be monitored using fluorogenic substrates. One such substrate, N-acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethyl coumarin (B35378) (Ac-DEVD-AFC), contains a trifluoromethyl group that is structurally relevant to the subject of this article. nih.gov When this substrate is cleaved by active caspases, it releases the fluorescent compound 7-amino-4-trifluoromethyl coumarin (AFC), allowing for the quantification of caspase activity. nih.gov This methodology has been used to measure the time-dependent activation of caspases in response to various anticancer drugs. nih.gov

While direct studies on this compound's ability to induce caspase activation are not widely published, its utility as a scaffold in compounds designed to modulate cellular pathways is recognized. The trifluoromethyl group, in particular, can enhance the metabolic stability and cell permeability of a drug candidate, thereby improving its ability to reach intracellular targets and modulate pathways such as apoptosis. The principles of using fluorinated compounds to probe and influence cellular machinery are well-established, suggesting that derivatives of this compound could be designed to specifically trigger or inhibit caspase activation.

The table below outlines the principles of a fluorometric caspase activation assay, highlighting the role of a trifluoromethyl-containing reporter molecule.

Table 2: Principle of Fluorometric Caspase Activation Assay

| Step | Description | Key Molecule(s) |

|---|---|---|

| 1 | Introduction of a fluorogenic substrate into cells or cell lysate. | N-acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethyl coumarin (Ac-DEVD-AFC) |

| 2 | Cleavage of the substrate by active caspases at the aspartate residue. | Active Caspases |

| 3 | Release of the fluorescent reporter molecule. | 7-amino-4-trifluoromethyl coumarin (AFC) |

| 4 | Detection and quantification of fluorescence. | AFC |

Based on established caspase assay methodologies. nih.gov

Drug Design and Optimization Utilizing this compound Scaffolds

The this compound scaffold is a valuable starting point for drug design and optimization due to the unique properties conferred by its fluorine and trifluoromethyl substituents. nih.govresearchgate.net

Fluorine Scanning and Bioisosteric Replacement Strategies

Fluorine scanning is a medicinal chemistry strategy that involves the systematic replacement of hydrogen atoms with fluorine atoms in a lead compound to improve its pharmacological profile. This approach can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The 2-fluoro substitution in the subject compound is a result of such a strategy.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key strategy. The trifluoromethyl group is often used as a bioisostere for other chemical moieties to enhance a molecule's properties. The strategic placement of fluorine can influence potency, conformation, and metabolism. dtu.dk

Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.govmdpi.comnih.govdtu.dk The this compound molecule, with its desirable physicochemical properties, is an excellent candidate for inclusion in a fragment library. nih.gov The fluorinated nature of this fragment makes it particularly amenable to screening by 19F-NMR, a sensitive technique for detecting weak binding interactions. nih.gov

Once a fragment hit is identified, it can be optimized into a more potent lead compound through strategies such as fragment growing, linking, or merging. The benzylamine moiety provides a convenient handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and selectivity.

Radiolabeling for Posron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.gov Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable half-life and imaging characteristics. nih.gov

The this compound structure is well-suited for radiolabeling with ¹⁸F. A close analog, 4-[¹⁸F]fluorobenzylamine, has been synthesized in a fully automated process and serves as a versatile building block for the preparation of ¹⁸F-labeled PET radiotracers. rsc.orgnih.gov This automated synthesis involves the reduction of the corresponding nitrile precursor. rsc.org A similar approach could be applied to produce [¹⁸F]this compound.

Once radiolabeled, this compound and its derivatives can be used to develop novel PET imaging agents. For example, a derivative, N,N-dimethyl-2-(2-amino-4-[¹⁸F]fluorophenylthio)benzylamine, has been synthesized and evaluated as a potential imaging agent for the serotonin (B10506) transporter. nih.gov Preliminary studies in rats showed high brain uptake and significant accumulation in serotonin transporter-rich regions, suggesting its potential as a PET tracer for neurological imaging. nih.gov The development of such targeted imaging agents is crucial for the early diagnosis and monitoring of various diseases. mdpi.comnih.gov The presence of the trifluoromethyl group can also be exploited for developing ¹⁸F-labeled PET tracers through advanced radiolabeling methodologies.

The table below summarizes the key aspects of developing PET tracers from fluorobenzylamine scaffolds.

Table 3: Development of Fluorobenzylamine-Based PET Tracers

| Aspect | Description | Example |

|---|---|---|

| Radiolabeling | Automated synthesis of ¹⁸F-labeled fluorobenzylamine from a nitrile precursor. rsc.org | Synthesis of 4-[¹⁸F]fluorobenzylamine |

| Application | Development of PET imaging agents for specific biological targets. nih.gov | N,N-dimethyl-2-(2-amino-4-[¹⁸F]fluorophenylthio)benzylamine for serotonin transporter imaging |

| Evaluation | Preclinical studies to assess brain uptake and target specificity. nih.gov | High brain uptake and target-to-background ratios in rat models |

Based on studies of structurally related compounds. rsc.orgnih.gov

Applications in Agrochemical and Material Sciences

Development of Herbicides and Pesticides

The development of modern agrochemicals relies heavily on fluorinated intermediates to create more potent and selective active ingredients. 2-Fluoro-4-(trifluoromethyl)benzylamine is a valuable building block in the synthesis of complex molecules used as herbicides and pesticides. The incorporation of fluorine and trifluoromethyl (CF3) groups into the molecular structure of a pesticide can significantly enhance its biological activity. rsc.org

In the crop protection industry, it is estimated that over half of the pesticides introduced in the last two decades contain fluorine. rsc.org The trifluoromethyl group, in particular, is a key feature in many commercial agrochemicals. rsc.org Compounds like this compound serve as precursors to these active ingredients. The primary amine group (–CH₂NH₂) is a reactive handle that allows for the construction of more complex structures, such as amides, imines, and heterocyclic systems, which form the core of many herbicidal and pesticidal compounds.

Research into trifluoromethylpyridine (TFMP) derivatives, a major class of agrochemicals, highlights the synthetic strategies where such benzylamine (B48309) precursors are relevant. rsc.org For instance, the synthesis of novel herbicides often involves the coupling of a fluorinated amine with a heterocyclic core to produce a final molecule with the desired bioactivity. The specific substitution pattern of this compound can lead to products with improved properties, such as enhanced stability and better absorption by plants, making the resulting herbicides and pesticides more effective. researchgate.net

Table 1: Role of Fluorine Moieties in Agrochemicals

| Feature | Contribution to Agrochemical Performance |

| Trifluoromethyl Group (-CF₃) | Increases metabolic stability, lipophilicity, and binding affinity to target enzymes. |

| Fluorine Atom (-F) | Enhances bioavailability, stability, and can alter the electronic properties of the molecule. |

| Benzylamine Structure | Provides a reactive site (amine group) for synthesizing larger, more complex active ingredients. |

Formulation of Crop Protection Agents

Beyond the synthesis of the active ingredient itself, this compound is crucial for creating effective crop protection agents. A crop protection formulation consists of the active ingredient combined with various inert substances that improve its performance and usability. The properties imparted by the fluorinated benzylamine precursor can influence the formulation process. researchgate.net

The stability and efficacy of the final active molecule are critical for a successful formulation. researchgate.net The presence of the C-F bonds, which are stronger than C-H bonds, makes molecules derived from this intermediate more resistant to chemical and metabolic degradation. This enhanced stability ensures a longer shelf life and sustained activity in the field.

Furthermore, the lipophilicity conferred by the trifluoromethyl group can improve the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects, thereby boosting the efficacy of the herbicide or pesticide. researchgate.net This allows for the design of more potent crop protection agents. Therefore, while not a direct component of the final sprayable formulation, the use of this compound in the synthesis stage is a determining factor in the performance characteristics of the resulting crop protection product.

Integration into Advanced Materials, Polymers, and Coatings

In material sciences, fluorine-containing compounds are utilized to create high-performance polymers and coatings with unique properties. The integration of this compound into polymer structures can significantly enhance their thermal stability, chemical resistance, and surface properties. chemicalbook.com The reactive amine group allows this compound to be used as a monomer or a modifying agent in the synthesis of various polymers, such as polyimides and polyamides.

Research on related fluorinated diamines, such as 2,2′-bis(trifluoromethyl)-4,4′-diamino-biphenyl (TFDB), has shown that the incorporation of trifluoromethyl groups into polyimides results in materials with several desirable characteristics: google.comrsc.org

Enhanced Solubility: The bulky, non-polar CF₃ groups disrupt polymer chain packing, making the resulting polymers more soluble in organic solvents and easier to process. rsc.org

Low Dielectric Constant: The low polarizability of the C-F bond leads to materials with low dielectric constants, which are valuable for microelectronics applications. rsc.org

Reduced Moisture Absorption: Fluorinated polymers are hydrophobic, leading to lower moisture uptake and better performance in humid environments. rsc.org

Similarly, this compound can be integrated into polymer backbones or side chains to create materials for specialized coatings. Fluorinated coatings are known for their low surface energy, which imparts water and oil repellency (hydrophobicity and oleophobicity), anti-adhesive properties, and reduced friction. mdpi.comnih.gov These properties are valuable for applications ranging from self-cleaning surfaces to protective coatings on electronic components and medical devices. nih.gov

Table 2: Properties Conferred to Polymers by Fluorinated Benzylamine Integration

| Property | Scientific Basis | Application Area |

| Thermal Stability | High C-F bond energy. | Aerospace, high-temperature electronics. |

| Chemical Resistance | Steric and electronic shielding by fluorine atoms. | Chemical processing equipment, protective coatings. |

| Low Surface Energy | Low polarizability of C-F bonds. | Water/oil repellent coatings, anti-graffiti surfaces. |

| Low Dielectric Constant | Low polarizability and increased free volume. | Microelectronics, high-frequency circuit boards. |

Applications in Fluorescent Probes and Sensing Technologies

While this compound is not itself a fluorescent molecule, its chemical structure makes it a valuable precursor for the synthesis of fluorescent probes and chemosensors. The primary amine group is highly reactive and can be readily condensed with aldehydes or ketones to form Schiff bases. Schiff base compounds are a prominent class of ligands used in the design of fluorescent sensors, particularly for the detection of metal ions.

The operational principle of such a sensor involves a process where the binding of a target analyte (e.g., a metal ion like Al³⁺) to the Schiff base ligand causes a change in the molecule's fluorescence properties. This often results in a "turn-on" or "turn-off" fluorescent response, which can be measured to quantify the analyte. The synthesis of these sensors often involves reacting an amine with a fluorophore that contains an aldehyde group.

By using this compound in this reaction, a fluorinated Schiff base ligand can be created. The introduction of fluorine atoms into the sensor's structure can fine-tune its electronic properties and sensitivity. For example, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can modulate the photoinduced electron transfer (PET) process, which is a common mechanism for fluorescence quenching and recovery in sensors. Therefore, this compound serves as a key building block for creating highly sensitive and selective fluorescent probes for applications in environmental monitoring and biological imaging.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2-Fluoro-4-(trifluoromethyl)benzylamine. researchgate.netnih.govdergipark.org.tr These computational methods provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity and intermolecular interactions.

The electronic character of this compound is significantly influenced by the presence of two potent electron-withdrawing groups on the benzene (B151609) ring: the fluorine atom at the 2-position and the trifluoromethyl group at the 4-position. globethesis.commdpi.com The fluorine atom exerts a strong inductive-withdrawing effect and a weaker mesomeric-donating effect. The trifluoromethyl group is a powerful inductive and mesomeric electron-withdrawing group. mdpi.comresearchgate.net This combined electronic pull delocalizes the π-electrons of the aromatic ring and reduces the electron density on the benzylamine (B48309) moiety.

DFT studies on analogous fluorinated and trifluoromethyl-substituted aromatic compounds reveal characteristic electronic features. nih.govmdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. For this class of compounds, the HOMO is typically localized on the aromatic ring and the amine group, while the LUMO is distributed over the aromatic system, influenced by the electron-withdrawing substituents. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

The calculated molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. mdpi.com For this compound, the region around the nitrogen atom of the amine group is expected to be the most electron-rich, making it a primary site for electrophilic attack and hydrogen bonding. Conversely, the areas around the hydrogen atoms of the amine group and the fluorine/trifluoromethyl groups would exhibit a positive electrostatic potential.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates higher ionization potential and lower susceptibility to oxidation. |

| LUMO Energy | Low | Indicates a propensity to accept electrons. |

| HOMO-LUMO Gap | Moderately large | Suggests good chemical stability. |

| Dipole Moment | Significant | Arises from the cumulative vector sum of bond dipoles from F, CF3, and NH2 groups, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Nitrogen | Negative | Confirms the electronegative character and its role as a hydrogen bond acceptor. dergipark.org.tr |

| Mulliken Charges on Fluorine Atoms | Negative | Reflects the high electronegativity of fluorine. dergipark.org.tr |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for predicting binding modes and estimating binding affinities. nih.govresearchgate.net

Molecular docking simulations would place this compound into the active site of a target protein to predict its most likely binding orientation. researchgate.netijpsonline.com The predicted binding mode is determined by a scoring function that evaluates various non-covalent interactions. For this molecule, several key interactions are anticipated:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and can also act as an acceptor, forming crucial interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in a protein's active site. nih.gov

Hydrophobic Interactions: The aromatic benzene ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues like Phe, Tyr, Trp, and Leu. researchgate.net

Fluorine-Specific Interactions: The fluorine and trifluoromethyl groups play a significant role in modulating binding affinity. nih.gov The trifluoromethyl group can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups of the protein. nih.gov Fluorine atoms can also participate in halogen bonds and other non-covalent interactions that contribute to binding specificity and strength. researchgate.net The introduction of these fluorinated groups often enhances lipophilicity, which can favor binding to hydrophobic pockets.

MD simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. nih.gov These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules in the binding process.

Table 2: Potential Ligand-Target Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues | Predicted Importance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH2) | Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O | High (Key for affinity and specificity) |

| Hydrogen Bond (Acceptor) | Amine (N lone pair) | Asn, Gln, Ser, Thr, His, Main-chain N-H | Moderate |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His | Moderate to High |

| Hydrophobic Interactions | Benzene Ring, CF3 group | Ala, Val, Leu, Ile, Pro, Met | High |

| Multipolar C-F···C=O | Trifluoromethyl (CF3), Fluoro (F) | Main-chain Carbonyls (e.g., Gly, Ala) | Moderate (Can significantly enhance affinity) nih.gov |

| Halogen Bond | Fluoro (F) | Electron-rich atoms (O, N, S) | Low to Moderate |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR model would aim to predict their activity based on calculated molecular descriptors.

The development of a robust QSAR model involves calculating a variety of descriptors that quantify different aspects of the molecular structure. For fluorinated aromatic amines, key descriptors would likely fall into three categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Given the strong electron-withdrawing nature of the substituents, descriptors such as Hammett constants, atomic charges (e.g., on the nitrogen atom), and quantum chemical parameters (HOMO/LUMO energies, dipole moment) would be critical. nih.gov

Hydrophobic (Lipophilic) Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. The fluorine and especially the trifluoromethyl group significantly increase the lipophilicity of the molecule, which is often correlated with membrane permeability and binding to hydrophobic pockets. mdpi.com

Steric/Topological Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and various topological indices would account for the steric influence of the substituents on ligand-receptor binding.

A multiple linear regression or more advanced machine learning algorithm would then be used to build an equation correlating these descriptors with the observed biological activity of a training set of molecules. Such a model, once validated, could predict the activity of new, unsynthesized analogues.

Table 3: Relevant QSAR Descriptors for Aromatic Amines

| Descriptor Class | Specific Descriptor Example | Anticipated Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Often shows a parabolic relationship; optimal lipophilicity is required for transport and binding. |

| Electronic | HOMO/LUMO Energies | Correlates with reactivity and the ability to participate in charge-transfer interactions. |

| Electronic | Mulliken Charge on Amine Nitrogen | Relates to the strength of hydrogen bonding interactions. |

| Steric | Molar Refractivity (MR) | Represents the volume of the molecule and can be related to binding site fit. |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and shape, which can influence receptor complementarity. |

Prediction of ADME-Tox Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with unfavorable pharmacokinetic or safety profiles. profacgen.comnih.govpurdue.edu Various computational models, often based on QSAR principles and machine learning, are used to predict these properties for molecules like this compound. nih.gov

The fluorinated substituents are known to have a profound impact on ADME-Tox properties. researchgate.net

Absorption: The increased lipophilicity conferred by the trifluoromethyl group generally enhances passive diffusion across cell membranes, suggesting good oral absorption. mdpi.com

Distribution: High lipophilicity may also lead to increased plasma protein binding and distribution into fatty tissues. The ability to cross the blood-brain barrier (BBB) would also be assessed by computational models.

Metabolism: The C-F bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This can increase the half-life of a drug.

Toxicity: Computational models can predict various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). mdpi.com

Table 4: Predicted ADME-Tox Profile for this compound

| ADME-Tox Parameter | Predicted Outcome | Rationale/Comment |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | High lipophilicity due to CF3 and F groups generally favors passive absorption. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Small molecular size and lipophilicity are favorable for BBB crossing. |

| CYP450 Inhibition/Substrate | Possible inhibitor (e.g., CYP2D6) | Many amine-containing compounds interact with CYP enzymes. Metabolic stability is expected to be high. |

| Hepatotoxicity | Possible risk | Aromatic amines can sometimes be associated with hepatotoxicity; requires specific model prediction. |

| Ames Mutagenicity | Low probability | While some aromatic amines are mutagenic, specific structural features here may mitigate this risk. nih.gov |

| hERG Inhibition | Moderate risk | Lipophilic basic amines are a structural alert for hERG channel inhibition. |

Computational Studies of Self-Assembled Nanostructures

Computational studies are essential for understanding the principles that govern the self-assembly of molecules into ordered nanostructures. Molecules like this compound possess the requisite functional groups to engage in the non-covalent interactions that drive such processes.

Drawing parallels from computational studies on similar molecules, such as 3,5-bis(trifluoromethyl)benzylamine (B151408) derivatives, it is plausible that this compound could self-assemble into higher-order structures like nanotubes or nanofibers. researchgate.net The primary driving forces for such assembly would be:

Intermolecular Hydrogen Bonding: The benzylamine moieties can form extensive networks of N-H···N hydrogen bonds, creating a directional and cooperative framework that guides the assembly process. researchgate.net

π-π Stacking: The electron-deficient aromatic rings can stack on top of each other, an interaction that is often a key stabilizing force in the self-assembly of aromatic molecules. rsc.org

Fluorine-Involved Interactions: Dipole-dipole and other interactions involving the highly polar C-F bonds can further stabilize the assembled structure, influencing the packing and morphology of the nanostructures. nih.govrsc.org

Computational methods, including molecular dynamics simulations and quantum chemical calculations, can model the aggregation process. rsc.orgrsc.org These simulations can predict the most stable packing arrangements, calculate the interaction energies between molecules, and provide insight into the kinetics and thermodynamics of nanostructure formation. For instance, DFT calculations can quantify the strength of hydrogen bonds and π-stacking interactions within a proposed assembly. researchgate.net

Table 5: Key Intermolecular Interactions in the Self-Assembly of this compound

| Interaction | Description | Computational Method for Study |

|---|---|---|

| N-H···N Hydrogen Bonds | Directional interaction between amine groups of adjacent molecules, forming chains or sheets. | DFT (for energy), Molecular Dynamics (for dynamics and structure) |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings. | DFT, Molecular Dynamics |

| C-H···π Interactions | Weak hydrogen bonds between the C-H of one molecule and the π-system of another. | DFT, Natural Bond Orbital (NBO) Analysis |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles created by the C-F and C-N bonds. | DFT (via MEP analysis), Molecular Dynamics |

Environmental and Toxicological Research Perspectives

Metabolic Fate and Environmental Degradation of Fluorinated Compounds

The environmental persistence of fluorinated compounds is a primary concern for researchers. The C-F bond is one of the strongest single bonds in organic chemistry, making compounds containing it highly resistant to both chemical and biological degradation. researchgate.net This inherent stability means that fluoroaromatics can be recalcitrant, potentially accumulating in soil and water. researchgate.net

The degradation of fluorinated compounds can occur through mechanisms such as hydrolysis, photolysis, and microbial action, though these processes are often slow. numberanalytics.com For a compound like 2-Fluoro-4-(trifluoromethyl)benzylamine, degradation pathways would likely involve transformation of the benzylamine (B48309) functional group. Studies on other benzylamines indicate that degradation during processes like chlorination in water treatment can involve the formation of imines, which then hydrolyze to form aldehydes (e.g., benzaldehyde) and lower-order amines. rsc.org

However, the trifluoromethyl (CF3) group presents a significant challenge to microbial degradation. mdpi.com Microorganisms have demonstrated a limited ability to biodegrade heavily fluorinated compounds, and the process often requires specific metabolic activation steps. mdpi.comnih.gov The degradation of fluorinated pesticides, for instance, can result in the formation of metabolites that are as persistent or potentially more toxic than the original compound. acs.org Research indicates that while some fluorinated functional groups may be biodegradable, the pronounced environmental persistence of perfluoroalkyl chains is a significant issue. nih.gov

Table 1: Factors Influencing the Environmental Degradation of Fluorinated Benzylamines

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| C-F Bond Strength | The high bond energy makes fluorinated compounds resistant to cleavage. | The fluorine atom on the aromatic ring and the trifluoromethyl group contribute to high chemical stability and persistence. researchgate.net |

| Microbial Action | Microorganisms may lack the necessary enzymes to break down highly fluorinated structures. | Biodegradation is expected to be very slow; microbes may struggle to metabolize the trifluoromethyl group. nih.gov |

| Photolysis | Degradation by light can break down chemical bonds. | The aromatic ring structure may be susceptible to photolytic degradation, but the C-F bonds would likely remain intact. numberanalytics.com |

| Hydrolysis | Reaction with water can lead to the breakdown of some compounds. | The benzylamine group may undergo hydrolysis, but the fluorinated aromatic ring is generally resistant. numberanalytics.com |

| Co-metabolism | Degradation of the compound occurs in the presence of another primary substrate. | This may be a potential, albeit slow, pathway for microbial degradation if suitable environmental conditions and microbial communities exist. nih.gov |

Potential for Bioaccumulation and Ecological Impact

The persistence of fluorinated compounds in the environment creates the potential for bioaccumulation in food chains. numberanalytics.com When these substances are not easily broken down, they can be taken up by organisms, leading to increasing concentrations at higher trophic levels. This has been a documented concern for various organofluorine compounds, including certain pesticides and industrial chemicals. researchgate.netacs.org

The release of fluorinated compounds can have significant impacts on soil and water quality. numberanalytics.com In soil, they can persist for long periods, potentially affecting microbial communities that are crucial for soil health and nutrient cycling. researchgate.net Contamination of surface and groundwater poses a risk to aquatic ecosystems. numberanalytics.com High concentrations of fluorine-containing compounds have been shown to negatively affect soil invertebrates, leading to a decline in taxonomic diversity. researchgate.net Furthermore, the presence of these compounds in soil can inhibit plant growth and, in sensitive species, cause tissue damage. researchgate.net

Table 2: Potential Ecological Impacts of Fluorinated Compound Release

| Ecological Sphere | Potential Impact | Reference |

|---|

| Soil Ecosystems | - Long-term persistence and contamination.

Ecotoxicological Studies and Risk Assessment